molecular formula C16H12N6O B2635556 4-(1H-imidazol-1-yl)-N-(1H-indazol-6-yl)picolinamide CAS No. 1421508-39-5

4-(1H-imidazol-1-yl)-N-(1H-indazol-6-yl)picolinamide

Cat. No.: B2635556
CAS No.: 1421508-39-5
M. Wt: 304.313
InChI Key: UYUGLKBFLCQYDO-UHFFFAOYSA-N
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Description

4-(1H-imidazol-1-yl)-N-(1H-indazol-6-yl)picolinamide is a complex organic compound that features both imidazole and indazole moieties attached to a picolinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-1-yl)-N-(1H-indazol-6-yl)picolinamide typically involves multi-step organic reactions. The process begins with the preparation of the picolinamide core, followed by the introduction of the imidazole and indazole groups through nucleophilic substitution reactions. Common reagents used in these reactions include imidazole, indazole, and picolinic acid derivatives, with catalysts such as palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazol-1-yl)-N-(1H-indazol-6-yl)picolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, alkylating agents, and various nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

4-(1H-imidazol-1-yl)-N-(1H-indazol-6-yl)picolinamide has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-1-yl)-N-(1H-indazol-6-yl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cell signaling and growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-imidazol-1-yl)-N-(1H-indazol-6-yl)picolinamide is unique due to its specific combination of imidazole and indazole moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications.

Properties

IUPAC Name

4-imidazol-1-yl-N-(1H-indazol-6-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O/c23-16(20-12-2-1-11-9-19-21-14(11)7-12)15-8-13(3-4-18-15)22-6-5-17-10-22/h1-10H,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUGLKBFLCQYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=NC=CC(=C3)N4C=CN=C4)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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